molecular formula C7H8N2O3 B173854 4,6-Dimethoxypyrimidine-2-carbaldehyde CAS No. 125966-89-4

4,6-Dimethoxypyrimidine-2-carbaldehyde

Cat. No. B173854
M. Wt: 168.15 g/mol
InChI Key: RYWHUOXVOLTFRL-UHFFFAOYSA-N
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Description

4,6-Dimethoxypyrimidine-2-carbaldehyde, also known as DMP, is a heterocyclic organic compound that belongs to the pyrimidine family. It has a molecular formula of C7H8N2O3 and a molecular weight of 168.15 g/mol .


Synthesis Analysis

The synthesis of related compounds such as 2-amino-4,6-dimethoxypyrimidine (ADM) has been reported. ADM was prepared from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and phase transfer catalyst (PTC), with dimethyl carbonate (DMC) as the methylating agent .


Molecular Structure Analysis

The molecular structure of 4,6-Dimethoxypyrimidine-2-carbaldehyde is characterized by a pyrimidine ring substituted with methoxy groups at the 4 and 6 positions and a carbaldehyde group at the 2 position.

Scientific Research Applications

Reactivity and Derivative Synthesis

  • Activation for Synthetic Routes : 4,6-Dimethoxy-2-substituted-benzimidazoles, related to 4,6-Dimethoxypyrimidine-2-carbaldehyde, demonstrate formylation, acylation, nitration, and bromination at specific positions. These chemical transformations facilitate the production of new heterocyclic structures, serving as synthetic precursors for further chemical synthesis (Black et al., 2020).

  • Building Blocks for Alkaloids Synthesis : A novel method leverages tert-butoxycarbonylguanidine and 3-bromo-1,1-dimethoxypropan-2-one reactions, demonstrating the compound's use in efficiently synthesizing 2-aminoimidazole alkaloids. This includes oroidin, hymenidin, and ageladine A, highlighting its role in natural product synthesis and drug discovery (Ando & Terashima, 2010).

Antiproliferative Compounds Synthesis

  • Microwave-assisted Synthesis for Antiproliferative Activity : The microwave-aided multicomponent synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones from various aromatic aldehydes demonstrates significant antiproliferative activity against human tumor cell lines. This underscores the compound's potential in medicinal chemistry for developing new anticancer agents (Patel et al., 2022).

Polymer Synthesis and Characterization

  • Semiconducting Polymers : The reactivity of 4,6-dimethylpyrimidines, by analogy, suggests the potential of 4,6-Dimethoxypyrimidine-2-carbaldehyde in polymer chemistry. It can act as a substrate for aldol condensation reactions, leading to novel conjugated polymers with potential applications in electronics and materials science (Gunathilake et al., 2013).

Novel Heterocyclic Structures Synthesis

  • Condensed Azines Synthesis : Explorations into the reactions of 4,6-dichloropyrimidine-5-carbaldehyde and its derivatives with enamines have led to the synthesis of condensed azines, highlighting the compound's versatility in creating complex heterocyclic structures that could have applications ranging from material science to pharmacology (Bakulina et al., 2014).

Future Directions

Future research directions could involve exploring the synthesis of 4,6-Dimethoxypyrimidine-2-carbaldehyde from other precursors, studying its reactivity with various nucleophiles, and investigating its potential applications in the synthesis of new compounds .

properties

IUPAC Name

4,6-dimethoxypyrimidine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-11-6-3-7(12-2)9-5(4-10)8-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWHUOXVOLTFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20560954
Record name 4,6-Dimethoxypyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxypyrimidine-2-carbaldehyde

CAS RN

125966-89-4
Record name 4,6-Dimethoxy-2-pyrimidinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125966-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxypyrimidine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20560954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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